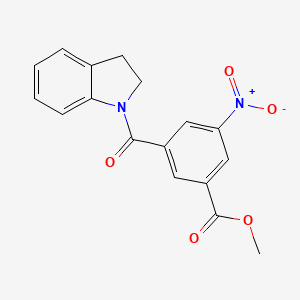
methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the activation of caspase enzymes involved in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate in lab experiments is its potential as a cytotoxic agent for cancer cells. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Direcciones Futuras
There are a number of future directions for research on methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate. One potential area of study is the optimization of its use as a cytotoxic agent for cancer cells, including the development of more effective delivery methods and the identification of biomarkers for its use. Another potential area of study is the investigation of its potential applications in other fields, such as drug discovery and materials science. Overall, the potential applications of methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate make it an important subject of scientific research.
Métodos De Síntesis
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate can be synthesized through a multistep process involving the reaction of indole with methyl 5-nitroisophthalate. This reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then treated with acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
Methyl 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-nitrobenzoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to have cytotoxic effects on cancer cells.
Propiedades
IUPAC Name |
methyl 3-(2,3-dihydroindole-1-carbonyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)13-8-12(9-14(10-13)19(22)23)16(20)18-7-6-11-4-2-3-5-15(11)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOMMKFRRGKKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5402786.png)
![N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)

![2-[2-(4-bromophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5402807.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5402821.png)
![2-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4(1H)-quinolinone](/img/structure/B5402826.png)
![1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B5402833.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5402843.png)
![5-(1H-pyrazol-1-ylmethyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5402846.png)
![1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B5402853.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)